6-(1,3-Thiazol-4-yl)-1,3-benzothiazole
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Overview
Description
6-(1,3-Thiazol-4-yl)-1,3-benzothiazole is a heterocyclic compound that contains both thiazole and benzothiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The compound is of significant interest in medicinal chemistry due to its potential antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Thiazol-4-yl)-1,3-benzothiazole typically involves the reaction of appropriate thiosemicarbazones with ketones in the presence of catalytic amounts of acetic acid under reflux conditions . Another method includes the microwave-assisted Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Thiazol-4-yl)-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(1,3-Thiazol-4-yl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and photosensitizers.
Mechanism of Action
The mechanism of action of 6-(1,3-Thiazol-4-yl)-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one: Similar structure but contains an oxazole ring instead of a benzothiazole ring.
2-(1,3-Thiazol-4-yl)-1H-benzimidazole-5-sulfonamide: Contains a benzimidazole ring and exhibits similar biological activities.
Uniqueness
6-(1,3-Thiazol-4-yl)-1,3-benzothiazole is unique due to its dual thiazole and benzothiazole rings, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C10H6N2S2 |
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Molecular Weight |
218.3 g/mol |
IUPAC Name |
6-(1,3-thiazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H6N2S2/c1-2-8-10(14-6-12-8)3-7(1)9-4-13-5-11-9/h1-6H |
InChI Key |
BXEVCFBXOXARGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSC=N3)SC=N2 |
Origin of Product |
United States |
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